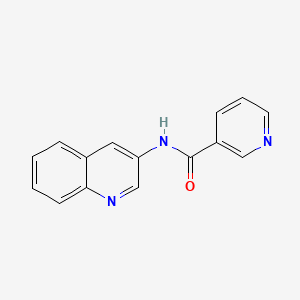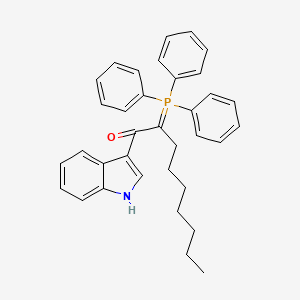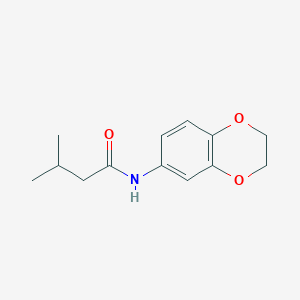
2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole has low toxicity and does not cause significant physiological effects in animals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as an antibacterial and antifungal agent and to develop more efficient synthesis methods. In material science, future directions include exploring its potential for use in other organic electronic devices, such as organic solar cells. In agriculture, future directions include studying its potential as a herbicide and developing more effective formulations for agricultural use.
In conclusion, 2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to explore its various applications.
Synthesemethoden
2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzohydrazide with furan-2-carboxylic acid in the presence of phosphorous oxychloride, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-bromo-4-methoxybenzohydrazide with furan-2-carboxylic acid in the presence of acetic anhydride, followed by cyclization with sodium hydroxide. Both methods have been reported to yield the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied as a potential anticancer agent, with promising results in vitro. It has also been studied for its potential as an antibacterial and antifungal agent. In material science, this compound has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In agriculture, this compound has been studied for its potential use as a herbicide.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c1-17-10-5-4-8(7-9(10)14)12-15-16-13(19-12)11-3-2-6-18-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHUJMANKLEGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)




![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)

![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)